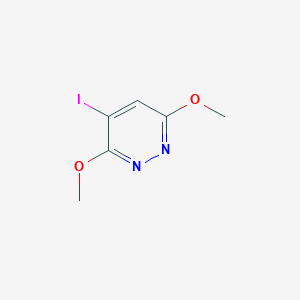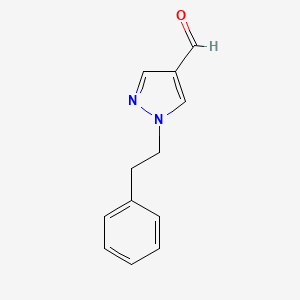
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (PEPC) is a versatile organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biomedicine. It is a versatile intermediate in the synthesis of various organic compounds, due to its ability to form various derivatives. It is also used as a starting material in the synthesis of biologically active compounds and pharmaceuticals. In addition, PEPC has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Characterization
- A study details the synthesis and characterization of heteroaryl pyrazole derivatives, including compounds similar to "1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde," which were reacted with chitosan to form Schiff bases. These compounds exhibited antimicrobial activities against a variety of bacteria and fungi, showcasing their potential in medical applications (Hamed et al., 2020).
- Another research effort led to the synthesis of new pyrazole derivatives, where the structural properties of these compounds were analyzed using X-ray diffraction. The study offers insights into the molecular architecture and potential reactivity of such derivatives (Xu & Shi, 2011).
Biological Activities
- Research on pyrazole-based heterocycles, derived from similar precursors, assessed their antimicrobial, anti-inflammatory, and analgesic properties. These findings indicate the compound's potential in pharmaceutical development for treating various conditions (Abdel-Wahab et al., 2012).
- Another investigation synthesized a series of pyrazole-appended quinolinyl chalcones, showcasing promising antimicrobial properties. This underscores the utility of pyrazole derivatives in developing new antimicrobial agents (Prasath et al., 2015).
Antioxidant and Anti-inflammatory Activity
- A study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, evaluating their antioxidant and anti-inflammatory activities. Some compounds showed potent activity, highlighting the therapeutic potential of such derivatives (Sudha et al., 2021).
Mechanism of Action
properties
IUPAC Name |
1-(2-phenylethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGXAGXMGHOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

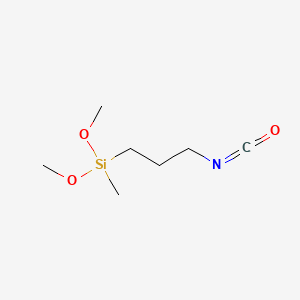
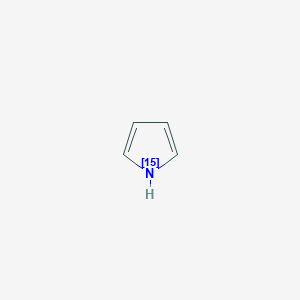
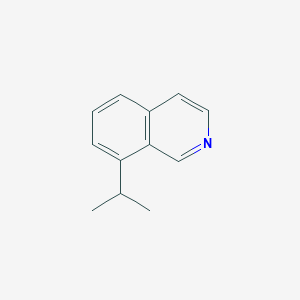
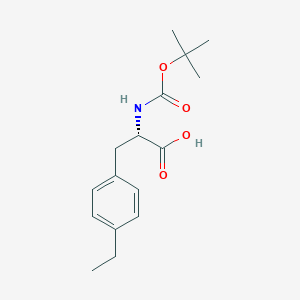
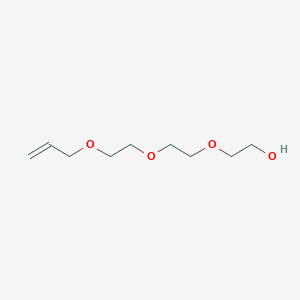

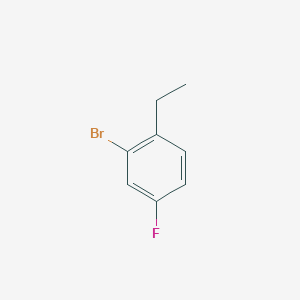
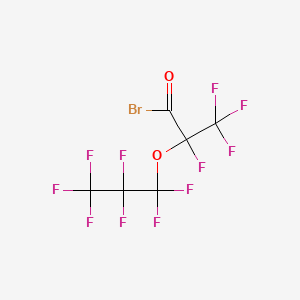

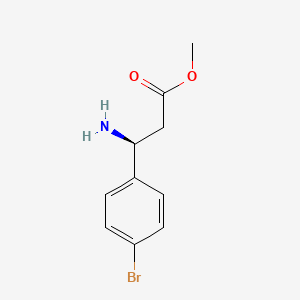
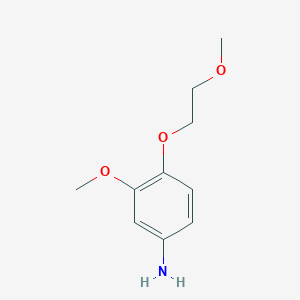
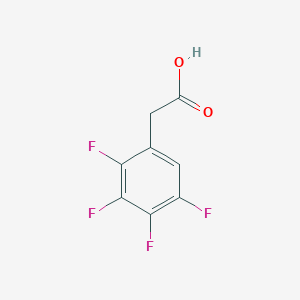
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)
